Holmium phosphide
Description
Structure
2D Structure
Properties
CAS No. |
12029-85-5 |
|---|---|
Molecular Formula |
HoP |
Molecular Weight |
195.90409 g/mol |
IUPAC Name |
phosphanylidyneholmium |
InChI |
InChI=1S/Ho.P |
InChI Key |
MPCFEQUPROVEQK-UHFFFAOYSA-N |
Canonical SMILES |
P#[Ho] |
Origin of Product |
United States |
Chemistry and Catalysis Science:as Discussed, the Catalytic Potential of Hop is a Significant Research Avenue.ontosight.airesearchgate.netcollaborative Efforts Between Synthetic Chemists, Surface Scientists, and Chemical Engineers Are Needed To:
Develop scalable synthesis methods for high-surface-area HoP nanoparticles. chemistryviews.org
Characterize the surface chemistry and active sites using advanced spectroscopic and microscopic techniques. researchgate.net
Perform theoretical modeling (e.g., Density Functional Theory) to understand reaction mechanisms on the HoP surface.
Test the performance of HoP-based catalysts in important industrial reactions, such as CO₂ reduction and selective hydrogenation. researchgate.net
Optics, Photonics, and Biomedical Engineering:leveraging the Luminescent Properties of the Ho³⁺ Ion, Interdisciplinary Teams Can Develop Novel Technologies.nih.govresearchgate.net
Advanced Sensors: Physicists and engineers could collaborate to design and fabricate optical temperature and magnetic field sensors based on HoP. ontosight.ai
Biomedical Applications: The paramagnetic nature of holmium makes it suitable for Magnetic Resonance Imaging (MRI). researchgate.net Research combining materials science with biomedical engineering could explore the use of biocompatible HoP nanoparticles as contrast agents. Furthermore, building on research into radioactive holmium phosphate (B84403) microspheres for cancer therapy, the potential of neutron-activated HoP could be investigated for selective internal radiotherapy. researchgate.netscientific.net
The growing scientific interest in functional materials like phosphides suggests a vast potential for future interdisciplinary research. researchgate.netunl.pt A holistic approach that integrates synthesis, characterization, theoretical modeling, and device fabrication will be essential to fully exploit the promising scientific and technological opportunities presented by holmium phosphide (B1233454).
Theoretical and Computational Modeling of Holmium Phosphide Properties and Phenomena
First-Principles Calculations for Advanced Material Properties and Behavior
First-principles calculations, primarily based on Density Functional Theory (DFT), are instrumental in determining the electronic, magnetic, and structural properties of holmium phosphide (B1233454) from fundamental quantum mechanics, without empirical parameters. researchgate.netamrita.edu These calculations provide a foundational understanding of the material's behavior.
Researchers have employed DFT to investigate the structural and magnetic properties of holmium pnictides, including HoP, which crystallizes in a rock-salt structure. researchgate.net Using methods like the full-potential linearized augmented plane wave (FP-LAPW) and the generalized gradient approximation (GGA), calculations have been performed to determine lattice parameters and magnetic moments. researchgate.net For instance, the total magnetic moment for HoP has been calculated using both GGA and GGA+U approximations, yielding values of 5.70 µB and 5.634 µB, respectively. researchgate.net
The electronic band structure and density of states (DOS) are critical for understanding the electrical properties of HoP. gitlab.ioresearchgate.net DFT calculations reveal the arrangement of electron energy levels, which determines whether a material is a metal, semiconductor, or insulator. arxiv.orgresearchgate.net For HoP, these calculations help to explain its semiconductor properties, which are utilized in high-frequency applications. wikipedia.org First-principles studies also allow for the simulation of how properties change under external stimuli, such as pressure, predicting structural phase transitions from the initial rock-salt phase to other configurations at high pressures. researchgate.net
The table below summarizes some of the properties of Holmium Phosphide determined through first-principles calculations.
| Property | Computational Method | Calculated Value | Reference |
| Crystal Structure | DFT | Rock-salt (B1) | researchgate.net |
| Magnetic Moment (GGA) | FP-LAPW | 5.70 µB | researchgate.net |
| Magnetic Moment (GGA+U) | FP-LAPW | 5.634 µB | researchgate.net |
| High-Pressure Phase | RIPA | B2 (CsCl-type) | researchgate.net |
| Electronic Behavior | DFT | Semiconductor | wikipedia.org |
This table presents theoretical values for this compound (HoP) derived from computational modeling.
Multi-Scale Modeling Approaches for Complex Physical Phenomena
While first-principles calculations are powerful for understanding intrinsic properties, complex physical phenomena often require multi-scale modeling approaches that bridge different length and time scales. nanografi.comajol.info This strategy integrates quantum mechanical calculations with atomistic simulations (like molecular dynamics) and continuum models to provide a comprehensive picture of material behavior. tue.nlmdpi.com
For a material like this compound, multi-scale modeling can be applied to understand phenomena such as:
Material Growth: Simulating the physical vapor deposition (PVD) or chemical vapor deposition (CVD) of HoP thin films. This would involve using DFT to determine surface energies and adatom kinetics, which then serve as input for kinetic Monte Carlo (KMC) simulations to model film growth and microstructure evolution over micrometers and seconds. mdpi.com
Thermal Transport: Connecting lattice vibrations at the atomic scale (phonons), calculated using DFT, to the macroscopic thermal conductivity of the material. This is crucial for applications where heat dissipation is a factor.
This hierarchical approach ensures that the models at each scale are physically grounded in the more fundamental scales below them, providing a predictive framework for complex processes that are not accessible by a single computational method alone. ajol.info
Simulations of Defect Structures and Their Impact on Macroscopic Properties
Point defects, such as vacancies, interstitials, and substitutions, are irregularities in the crystal lattice that can significantly influence the macroscopic properties of materials. annualreviews.orgnumberanalytics.com Computational simulations are essential for understanding the formation energetics of these defects and their impact on the electronic, magnetic, and mechanical behavior of this compound. rsc.org
First-principles calculations can determine the formation energy of various point defects in the HoP lattice, predicting which defects are most likely to occur under different synthesis conditions. rsc.org For example, simulations can model a phosphorus vacancy (VP), a holmium vacancy (VHo), or antisite defects where a Ho atom occupies a P site (HoP) or vice versa (PHo). The presence of these defects can introduce new energy levels within the band gap, altering the material's electrical conductivity and optical properties. numberanalytics.comacs.org
In this compound, defects have a known impact on its magnetic properties. Experimental studies combined with theoretical considerations have shown that structural defects, likely of the Schottky type (pairs of cation and anion vacancies), can shorten the range of magnetic order. researchgate.net Simulations can elucidate this by modeling how defects disrupt the regular arrangement of holmium atoms, thereby altering the magnetic exchange interactions that govern the ferromagnetic or antiferromagnetic ordering at low temperatures. researchgate.net Molecular dynamics simulations can further be used to study the evolution of defect structures over time, especially under conditions like irradiation. ox.ac.uk
| Defect Type | Potential Impact on HoP Properties | Simulation Method |
| Phosphorus Vacancy | Alters carrier concentration, affects conductivity | DFT (Formation Energy) |
| Holmium Vacancy | Influences magnetic properties, acts as scattering center | DFT (Formation Energy) |
| Schottky Defect | Shortens the range of long-range magnetic order | First-Principles, MD |
| Interstitials | Creates local strain, impacts mechanical stability | DFT, Molecular Dynamics (MD) |
This interactive table outlines common point defects and their simulated effects on this compound.
Computational Design and Prediction of Novel this compound-Based Materials
Computational materials design leverages theoretical modeling to predict and screen new materials with desired properties before they are synthesized experimentally. nanografi.com This approach accelerates the discovery of novel materials for specific applications. For this compound, computational design can be used to explore derivatives and alloys with enhanced functionalities.
High-throughput computational screening, using DFT, can be employed to systematically investigate the effects of doping HoP with other elements. For example, substituting a fraction of holmium with other rare-earth elements or phosphorus with other pnictogens (like arsenic or antimony) can be simulated to predict the resulting changes in lattice parameters, band structure, and magnetic ordering. researchgate.net This allows for the targeted design of materials with, for instance, a higher Curie temperature or a specific band gap for optoelectronic applications. amrita.edu
Furthermore, computational methods can predict the stability of entirely new compounds within the Ho-P system or in ternary/quaternary systems. By calculating the formation enthalpies of various stoichiometries, researchers can construct theoretical phase diagrams that guide synthetic efforts toward stable, manufacturable materials. researchgate.net This predictive power is crucial for developing the next generation of semiconductor and magnetic materials based on the this compound platform.
Coupling of Computational and Experimental Methodologies
The most powerful approach to materials science research involves a synergistic coupling of computational modeling and experimental validation. frontiersin.orgosti.gov Theoretical predictions guide experimental work by identifying promising materials and explaining observed phenomena, while experimental results provide crucial validation and feedback for refining computational models. researchgate.netnih.gov
In the study of this compound, this synergy is evident in several areas:
Structural and Magnetic Characterization: Neutron diffraction experiments are used to determine the magnetic structure of HoP at low temperatures. aip.org These experimental findings can be compared directly with the magnetic moments and ordering predicted by DFT calculations, leading to a refined understanding of the underlying magnetic interactions. researchgate.net Discrepancies between theory and experiment can point to factors not included in the initial model, such as the presence of defects. researchgate.net
Spectroscopy: Photoemission spectroscopy experimentally maps the electronic band structure. aps.org These results can be compared with band structures calculated using first-principles methods. This comparison helps to identify the contributions of bulk versus surface states and validates the theoretical framework used. aps.org
Thermodynamic Properties: Experimental measurements of specific heat and magnetic susceptibility provide data on phase transitions. researchgate.net These can be modeled computationally to extract fundamental parameters about the strength of magnetic interactions and crystal field effects, providing a deeper interpretation of the experimental data.
This iterative loop of prediction, synthesis, characterization, and model refinement is essential for advancing the understanding of complex materials like this compound and for designing new materials with tailored functionalities. osti.govresearchgate.net
Functionalization and Heterostructure Engineering of Holmium Phosphide Materials
Surface Chemistry and Passivation Strategies for Enhanced Stability and Functionality
Holmium phosphide (B1233454) is a binary inorganic compound that forms dark crystals and is noted for its stability in air and insolubility in water. wikipedia.org However, for applications in nanoscale devices or aggressive environments, enhancing its stability and tailoring its surface functionality through passivation is crucial. Passivation modifies the surface chemistry to make it less reactive. starrapid.com
Research on related holmium-phosphorus compounds provides insight into effective strategies. For instance, holmium phosphate (B84403) (HoPO₄) nanoparticles have been functionalized with polyacrylic acid to improve their colloidal stability in phosphate-buffered saline (PBS). csic.es This surface coating prevents agglomeration and enhances biocompatibility. Similarly, radioactive holmium phosphate microspheres have demonstrated high stability when incubated in human serum, with only a 0.1% release of holmium observed over a two-week period, indicating a robust surface. researchgate.net
Another relevant study on holmium acetylacetonate (B107027) microspheres (HoAcAcMS) showed that when placed in a phosphate buffer, the acetylacetonate ligands on the surface were replaced by phosphate ions. nih.govtudelft.nl This surface chemical transformation occurred without changing the particle's size or morphology and resulted in a stable particle suitable for in vivo applications. nih.govtudelft.nl These findings suggest that phosphating or polymer coating could be viable passivation strategies for enhancing the stability and functionality of holmium phosphide in various applications. General passivation techniques for sensitive materials like phosphides often involve creating a stable oxide layer or using conversion coatings to protect against corrosion and degradation. starrapid.com
Formation of Composite Materials and Heterojunctions with this compound
Creating composite materials and heterojunctions is a key strategy to leverage the properties of this compound in conjunction with other materials, leading to enhanced performance in areas like photocatalysis and electronics. researchgate.netacs.org A heterojunction is the interface between two different semiconductor materials, which can improve the separation of electron-hole pairs and modulate band gaps. researchgate.net
Significant research has been conducted on core-shell heterostructures. For example, Ag₃PO₄@holmium phosphate (HP) composite photocatalysts have been synthesized via a co-deposition method. researchgate.netrsc.orgresearchgate.net In this structure, Ag₃PO₄ particles are encapsulated by a layer of amorphous holmium phosphate, forming a core-shell heterojunction. researchgate.netrsc.org This composite structure significantly boosts the photocatalytic activity for degrading organic dyes under visible light compared to pure Ag₃PO₄. researchgate.net
Another example is the development of a hierarchical holmium orthovanadate/phosphorus-doped graphitic carbon nitride (HoVO₄/P-CN) nanocomposite. acs.org Synthesized using an ultrasonic method, this material exhibits superior electrocatalytic activity for the detection of hydrogen peroxide. acs.org The enhanced performance is attributed to the large specific surface area, high conductivity, and synergistic effects between the HoVO₄ and P-CN components. acs.org Composites have also been formed by dispersing holmium-containing bioactive glass particles in a Poloxamer 407 hydrogel, creating an injectable system for potential bone cancer treatment. nih.gov
Table 1: Examples of Composite Materials and Heterojunctions
| Composite System | Components | Synthesis Method | Enhanced Property / Application | Source(s) |
|---|---|---|---|---|
| Ag₃PO₄@HP | Silver phosphate (Ag₃PO₄), Holmium Phosphate (HP) | Co-deposition | Enhanced photocatalytic activity | researchgate.netrsc.orgresearchgate.net |
| HoVO₄/P-CN | Holmium orthovanadate (HoVO₄), Phosphorus-doped graphitic carbon nitride (P-CN) | Ultrasonic method | Superior electrocatalytic activity for H₂O₂ detection | acs.org |
| Holmium-Bioactive Glass / Hydrogel | 58S bioactive glass with Ho₂O₃, Poloxamer 407 hydrogel | Sol-gel and dispersion | Injectable theragenerative material for bone cancer treatment | nih.gov |
Intercalation Chemistry in Layered this compound Structures
Intercalation is a process where guest atoms or molecules are inserted into the galleries of a layered host material, a reaction that is often reversible. libretexts.org This process is fundamental to applications such as lithium-ion batteries, where lithium ions are intercalated into graphite (B72142) and metal oxide electrodes. libretexts.org The ability of a material to undergo intercalation is predicated on it possessing a layered crystal structure with weak van der Waals forces between the layers. mpg.de
While direct research on the intercalation chemistry of this compound (HoP), which typically has a cubic NaCl structure, is limited, related holmium-phosphate compounds exhibit the necessary layered structures. wikipedia.orgresearchgate.net For instance, a new compound, dipotassium (B57713) holmium(III) phosphate(V) tungstate(VI), K₂Ho(PO₄)(WO₄), has a framework structure consisting of flat layers of ∞²[HoPO₄]. researchgate.net Another example is the trihydrated acid holmium diphosphate, HHoP₂O₇·3H₂O, which has a layered atomic arrangement built from HP₂O₇³⁻ anions and HoO₈ polyhedra. researchgate.net
These layered holmium-phosphate structures suggest a potential for intercalation chemistry. Although not this compound itself, these materials indicate that layered phosphide or phosphate compounds containing holmium can be synthesized. The intercalation of ions (like alkali metals) into such structures could be explored for applications in electrochemical energy storage. libretexts.orgmpg.de The process typically involves a redox reaction where electrons are transferred to the host layers to maintain charge neutrality as cations are inserted. libretexts.org Research into other layered phosphides has shown that such reactions are feasible and can be used to tune material properties. researchgate.net
Doping Strategies and Their Impact on Electronic and Magnetic Properties
Doping, the intentional introduction of impurities into a semiconductor, is a powerful technique to control its electronic and magnetic properties. wikipedia.org For this compound, which is a semiconductor material, doping could be used to tune its performance for high-power and high-frequency applications. wikipedia.org While studies specifically on doped this compound are not widely available, research on other materials doped with holmium, or the doping of materials related to HoP's components, provides significant insights.
The impact of holmium as a dopant has been studied in various materials. When superparamagnetic iron oxide nanoparticles (SPIONs) are doped with holmium, their magnetic properties are significantly altered. mdpi.comresearchgate.net At low concentrations (below 5%), the magnetization is relatively stable, but higher concentrations lead to a drop in saturation magnetization and an increase in the coercive field. mdpi.com In zinc oxide (ZnO) thin films, doping with holmium was found to reduce electrical conductivity and increase resistivity, which is attributed to the formation of localized energy levels that trap charge carriers. researchgate.net Conversely, doping α-Fe₂O₃ nanoparticles with Ho³⁺ ions led to an increase in saturation magnetization compared to the pure material. colab.ws
These findings demonstrate that the presence of holmium ions can have a profound impact on the host's properties. Doping this compound with other elements would likely yield similar tuneability. For example, introducing dopants could alter carrier concentration, modify the band structure, and influence magnetic ordering, which is ferromagnetic in HoP at low temperatures. wikipedia.org
Table 2: Effects of Holmium as a Dopant on Material Properties
| Host Material | Ho Dopant Concentration | Effect on Electronic Properties | Effect on Magnetic Properties | Source(s) |
|---|---|---|---|---|
| Superparamagnetic Iron Oxide Nanoparticles (SPIONs) | > 2.5% | Not specified | Saturation magnetization drops; coercive field increases | mdpi.com |
| Zinc Oxide (ZnO) Thin Films | wt. % | Conductivity reduced from 0.38 × 10¹ to 0.16 × 10¹ (Ω.cm)⁻¹ | Not specified | researchgate.net |
| Iron(III) oxide (α-Fe₂O₃) Nanoparticles | x = 0.03, 0.05, 0.07 | Conductivity decreases with doping | Saturation magnetization increases | colab.ws |
| Phosphate Glass Microspheres | Not specified | Becomes a β- and γ-emitter after neutron activation | Becomes highly paramagnetic | iaea.org |
Emerging Research Directions and Advanced Technological Applications of Holmium Phosphide
Spintronic Device Concepts and Architectures Leveraging HoP's Magnetic Properties
Spintronics, or spin electronics, is a field that goes beyond conventional charge-based electronics by utilizing the spin of the electron to store, process, and transmit information. mpg.dedrdo.gov.in This approach promises devices that are faster, more energy-efficient, and have higher density than their charge-based counterparts. mpg.de Materials with strong magnetic properties are central to spintronics, and the significant magnetic moment of the holmium atom in HoP makes it a material of interest for these applications. assignmentpoint.comontosight.aiamericanelements.com
Magnetoresistance (MR) is the tendency of a material to change the value of its electrical resistance in an externally applied magnetic field. drdo.gov.in This phenomenon is a cornerstone of spintronics, enabling the reading of magnetically stored information. drdo.gov.inrsc.org While specific magnetoresistance data for holmium phosphide (B1233454) is not extensively detailed in the provided research, the broader class of rare-earth monopnictides and related phosphide compounds exhibits significant MR effects, including colossal magnetoresistance (CMR). researchgate.netnih.gov
For instance, materials with similar structures or components show promising MR characteristics. Helical magnets like manganese phosphide (MnP) thin films exhibit a large negative magnetoresistance of up to 12% in their helical magnetic state below 50 K. mdpi.comresearchgate.net Other related compounds show even more dramatic effects. EuCd₂P₂, a layered phosphide crystal, displays an enormous CMR of 10⁴% at low temperatures, a value that rivals traditional manganese oxides. nih.gov Similarly, SmSb, a member of the rare-earth antimonide family, shows a magnetoresistance increase of about 5558 at 60 T and 1.8 K. researchgate.net These findings in related materials suggest that HoP, with its strong intrinsic magnetism, is a strong candidate for exhibiting significant magnetoresistance phenomena, which is crucial for developing magnetic sensors and memory devices. ontosight.ainih.gov
Table 1: Magnetoresistance in Related Phosphide and Pnictide Compounds
| Compound | Magnetoresistance (MR) Value | Temperature (K) | Magnetic Field (T) | Reference |
| Manganese Phosphide (MnP) | ~12% (negative) | 2 | 8 | mdpi.com |
| Europium Cadmium Phosphide (EuCd₂P₂) | 10,000% | ~11 | Not specified | nih.gov |
| Samarium Antimonide (SmSb) | ~555,800% | 1.8 | 60 | researchgate.net |
The design of spintronic devices revolves around the principle of manipulating and detecting electron spin. mpg.de A fundamental structure is the magnetic tunnel junction (MTJ), which consists of two ferromagnetic layers separated by a thin insulating barrier. drdo.gov.in The resistance of the MTJ is low when the magnetization of the two ferromagnetic layers is parallel and high when they are antiparallel, a phenomenon known as tunneling magnetoresistance (TMR). aps.org
Holmium phosphide's magnetic properties could be leveraged in such device architectures. ontosight.ai It could potentially serve as the ferromagnetic or antiferromagnetic layer in an MTJ or similar structure. aps.org The design principles for incorporating a material like HoP would involve:
Material Integration : Developing methods to grow high-quality, atomically engineered thin films of HoP. mpg.de
Interface Engineering : Ensuring a clean and sharp interface between the HoP layer and the insulating barrier (e.g., In₂Se₃) or a heavy metal layer to facilitate efficient spin injection and detection. aps.orgrsc.org
Control Mechanism : Utilizing effects like spin-orbit torque (SOT), generated by passing a current through an adjacent heavy metal layer, to efficiently switch the magnetic state of the HoP layer. rsc.orgimec-int.com
By controlling the spin orientation within the HoP layer, it could function as a non-volatile memory element or a magnetic sensor. ontosight.airsc.org The goal is to achieve energy-efficient control of the material's magnetization, potentially using electric fields through magnetoelectric effects, which is a major focus of current spintronics research. imec-int.com
Quantum Computing and Quantum Materials Research Utilizing this compound
Quantum computing represents a paradigm shift from classical computing, leveraging principles of quantum mechanics like superposition and entanglement to process information. nanografi.com The fundamental building blocks of quantum computers are quantum bits, or qubits. aemree.com The unique properties of certain materials, known as quantum materials, are being explored for creating stable and scalable qubits. thequantuminsider.com
Holmium is a particularly interesting element for quantum technologies due to its strong magnetic properties. aemree.com In 2017, IBM demonstrated the ability to store a single bit of data on a single holmium atom, highlighting its potential for dense information storage and as a candidate for making quantum computers. wikipedia.org
The key quantum properties of holmium that could be exploited in a compound like HoP include:
High Magnetic Moment : Holmium possesses the highest magnetic moment of any naturally occurring element (10.6 µB), making its spin state robust and readily manipulable with external magnetic fields. wikipedia.org
Electron Configuration : Its electron configuration, [Xe] 4f¹¹ 6s², gives rise to its strong magnetism and distinct spectroscopic properties. americanelements.comwikipedia.org
By incorporating holmium into a stable crystal lattice like HoP, it may be possible to isolate and control individual holmium atoms to serve as qubits. aemree.comwikipedia.org The surrounding phosphide lattice would provide a consistent environment, potentially increasing the coherence time of the qubit—the duration for which it can maintain its quantum state. Research in this area focuses on synthesizing advanced materials with tailored properties for electronics and nanotechnology. chemimpex.com
Table 2: Quantum-Relevant Properties of Holmium (Ho)
| Property | Value/Description | Significance for Quantum Applications | Reference |
| Atomic Number | 67 | Defines the element and its electron structure. | wikipedia.org |
| Electron Configuration | [Xe] 4f¹¹ 6s² | The partially filled 4f shell is the source of its large magnetic moment. | wikipedia.org |
| Magnetic Moment | 10.6 µB | Highest of any natural element; allows for strong interaction with magnetic fields for qubit control. | wikipedia.org |
| Magnetic Ordering | Paramagnetic at room temp., Ferromagnetic below 19 K | The transition to a magnetically ordered state at low temperatures is critical for collective quantum phenomena. | wikipedia.org |
| Key Isotope | Holmium-166 | Used in other applications like targeted cancer therapy and MRI contrast. | wikipedia.org |
The integration process would require:
Synthesis : Developing methods to create nano-sized, uniform HoP particles or quantum dots. csic.es
Functionalization : Modifying the surface of the HoP nanomaterial to ensure it is stable and can be precisely placed within a larger photonic or electronic circuit. csic.es
Hybrid Platforms : Designing hybrid systems that combine the strengths of different materials. For example, HoP quantum dots could be coupled to a silicon nitride waveguide to generate and guide photons for quantum information processing. laserfocusworld.com
The ultimate goal is to harness the unique quantum properties of the holmium atom within a scalable and controllable solid-state device. aemree.comwikipedia.org
Thermoelectric Materials Research and Energy Conversion Applications
Thermoelectric materials can directly convert heat into electricity and vice versa, offering a promising avenue for waste heat recovery and solid-state cooling. rsc.orgaps.org The efficiency of a thermoelectric material is quantified by a dimensionless figure of merit, zT, which depends on the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). High-performance thermoelectrics require a high power factor (S²σ) and low thermal conductivity. aps.orgresearchgate.net
Metal phosphides are increasingly being studied as potential thermoelectric materials. rsc.org Their structural complexity can lead to low thermal conductivity, which is beneficial for a high zT, despite the low atomic mass of phosphorus. rsc.org While a key challenge remains in optimizing their electronic properties to achieve large power factors, promising results have been seen in several phosphide compounds. rsc.org For example, a zT of 0.9 has been observed in n-type Cd₃P₂. rsc.org
The potential of this compound in thermoelectric applications has not been extensively explored. However, research into the broader family of metal phosphides provides a framework for its evaluation. rsc.orgresearchgate.net The investigation into HoP's thermoelectric properties would involve measuring its Seebeck coefficient, electrical conductivity, and thermal conductivity across a range of temperatures to determine its power factor and zT. The presence of the heavy holmium atom could potentially help in reducing the lattice thermal conductivity, a key requirement for efficient thermoelectric materials. researchgate.net
Table 3: Thermoelectric Properties of Selected Metal Phosphides
| Material | Max. Power Factor (S²σ) (mW m⁻¹ K⁻²) | Max. Figure of Merit (zT) | Temperature (K) for max zT | Reference |
| Cd₃P₂ (n-type) | ~1.2 | ~0.9 | ~650 | rsc.org |
| ZnGeP₂ | ~1.3 | ~0.4 | ~800 | researchgate.net |
| Cu₃P | ~0.3 | ~0.15 | ~600 | researchgate.net |
| Mg₂Sn (comparison) | ~4.5 | ~1.4 | ~750 | researchgate.net |
This table highlights the range of thermoelectric performance in phosphide-based materials and provides context for the potential investigation of this compound in this domain.
Advanced Sensing Technologies (e.g., Optical Temperature Sensing)
The unique electronic configuration of the holmium ion (Ho³⁺) makes its compounds promising candidates for advanced sensing technologies, particularly in the field of optical temperature sensing. nih.gov While research has extensively focused on holmium-doped phosphate (B84403) glasses and other ceramics, the principles underlying these applications suggest a strong potential for this compound (HoP) in this domain. nih.govrsc.orgresearchgate.net
Optical temperature sensing often relies on the fluorescence intensity ratio (FIR) technique. mdpi.com This method utilizes the temperature-dependent emission from two closely spaced energy levels of a luminescent ion, known as thermally coupled energy levels. mdpi.comresearchgate.net For the Ho³⁺ ion, the green emission bands corresponding to the ⁵F₄,⁵S₂→⁵I₈ transitions and the red emission band from the ⁵F₅→⁵I₈ transition are frequently used. nih.govmdpi.com As temperature changes, the relative intensities of these emission bands shift in a predictable manner, allowing for a non-invasive, high-resolution temperature measurement. rsc.orgrsc.org
In various host materials, such as yttrium oxide (Y₂O₃) and yttrium phosphate (YPO₄), Ho³⁺ ions have demonstrated high relative sensitivity for temperature sensing. rsc.orgmdpi.com For instance, Tb³⁺, Ho³⁺ co-doped YPO₄ has shown a maximum relative sensitivity of 2.51% K⁻¹ at 310 K, which is superior to many other reported optical thermometry phosphors. rsc.org The general mechanism involves exciting the Ho³⁺ ions and measuring the ratio of the resulting luminescence, which is independent of excitation power fluctuations and spectral losses. mdpi.com
Although direct experimental data on the optical temperature sensing capabilities of pure this compound is nascent, its properties as a rare earth phosphide are of significant interest for optoelectronics. ontosight.ai The crystalline structure of HoP and the inherent luminescent properties of holmium suggest that it could serve as an effective host matrix. ontosight.ai The development of HoP-based sensors would leverage the advantages of the FIR technique while potentially offering new benefits derived from the specific phonon energy and crystal field environment of the phosphide lattice.
Table 1: Comparison of Ho³⁺-doped Materials for Optical Temperature Sensing
| Host Material | Sensing Technique | Maximum Relative Sensitivity (S_R) | Temperature Range (K) | Citation |
| Y₂O₃:Ho³⁺, Yb³⁺ | Up-conversion Luminescence (FIR) | 0.64% K⁻¹ | 303–623 | mdpi.com |
| YPO₄:Tb³⁺,Ho³⁺ | Anti-Stokes Luminescence (FIR) | 2.51% K⁻¹ | 310–760 | rsc.orgrsc.org |
| Tellurite Glass:Ho³⁺/Er³⁺ | Up- and Down-Conversion (FIR) | 2.48 % K⁻¹ | 298–558 | researchgate.net |
| (K,Na)NbO₃:Ho³⁺ | Up-conversion Luminescence | High (not quantified) | Not specified | nih.gov |
This table showcases the performance of holmium ions in various host materials, indicating the potential for developing similar applications with a this compound host.
Role of this compound in Novel Catalytic Systems (Focus on Material Science and Surface Properties)
Transition metal phosphides (TMPs) are emerging as a class of cost-effective and highly active materials for catalysis, positioning them as viable alternatives to expensive precious metal catalysts. researchgate.netchemistryviews.org this compound (HoP), as a rare earth phosphide, fits within this promising category, with research exploring its potential in various chemical reactions. ontosight.ai The catalytic performance of phosphides is deeply rooted in their unique material science and surface properties, including their electronic structure and the nature of their active sites. rsc.org
The incorporation of phosphorus into a metal lattice creates a material with distinct surface properties. The surface of metal phosphides can feature both metal-rich and phosphorus-rich sites, which can act as Lewis acid and Brønsted acid sites, respectively. This bifunctionality is crucial for many catalytic reactions. Furthermore, the electronic structure of TMPs allows them to act as effective electron donors or acceptors, facilitating redox reactions at the catalyst surface. samaterials.com
In the context of holmium, its compounds are known to influence the acidic properties of catalyst supports. For example, holmium can increase the strength of acidic sites on materials like vermiculite, enhancing their catalytic activity in processes such as the selective catalytic reduction (SCR) of NOx. bibliotekanauki.pl Studies on holmium oxide (Ho₂O₃) have shown it to be a dual-functioning catalyst, capable of both dehydration and dehydrogenation reactions, which points to the presence of both acidic and basic/redox sites on its surface. researchgate.net
When combined in this compound, the properties of both holmium and phosphorus are expected to create a synergistic effect. The HoP surface could possess a unique combination of active sites:
Holmium sites: Acting as Lewis acidic centers or redox sites, similar to their role in holmium oxide. researchgate.net
Phosphorus sites: Contributing to Brønsted acidity and stabilizing reactive intermediates.
Ho-P interfaces: Potentially offering novel reactivity due to the electronic interactions between the two elements.
This combination makes HoP a candidate for catalysis in hydroprocessing, hydrogenation, and electrocatalysis. ontosight.airsc.org For example, a nanocomposite containing holmium orthovanadate and phosphorus-doped graphitic carbon nitride demonstrated superior electrocatalytic activity for hydrogen peroxide reduction, attributed to a large specific surface area, high conductivity, and the synergistic action of the components. acs.org This highlights the potential of combining holmium and a phosphorus-containing material to create highly active catalytic systems. acs.org
Opportunities for Interdisciplinary Research in this compound Science
The unique combination of properties inherent in this compound opens up a wide array of opportunities for interdisciplinary research, bridging materials science, chemistry, physics, and engineering. The exploration of HoP's full potential requires a collaborative approach to unravel its complex phenomena and translate them into practical technologies.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing high-purity holmium phosphide, and how do synthesis conditions influence phase purity?
- Methodological Answer : High-purity HoP is typically synthesized via solid-state reactions under controlled atmospheres (e.g., argon or vacuum) to prevent oxidation. Stoichiometric mixtures of holmium metal and red phosphorus are heated in sealed quartz tubes at 800–1000°C for 48–72 hours . Purity (>99.9%) is critical for reproducible electronic properties, necessitating rigorous precursor purification and post-synthesis characterization via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (SEM-EDX) to confirm phase composition .
Q. Which characterization techniques are essential for analyzing HoP’s structural, electronic, and thermal properties?
- Methodological Answer :
- Structural : XRD for crystal structure validation, SEM-EDX for elemental mapping, and transmission electron microscopy (TEM) for defect analysis .
- Electronic : Hall effect measurements for carrier mobility, UV-Vis spectroscopy for bandgap determination, and X-ray photoelectron spectroscopy (XPS) for surface electronic states .
- Thermal : Differential scanning calorimetry (DSC) to assess thermal stability up to 1000°C, particularly under high-frequency operational conditions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : HoP requires handling in inert atmospheres (gloveboxes) to prevent oxidation. Personal protective equipment (PPE), including N95 masks, nitrile gloves, and safety goggles, is mandatory to avoid inhalation or contact with fine particulates . Waste disposal must comply with hazardous material guidelines, with residues neutralized via controlled hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported electronic properties (e.g., carrier mobility, bandgap) of HoP across studies?
- Methodological Answer : Contradictions often arise from variations in synthesis conditions (e.g., oxygen contamination, annealing time) or measurement techniques. To mitigate:
- Standardize synthesis : Use ultra-high-purity precursors (>99.95%) and document annealing parameters (temperature ramps, gas flow rates) .
- Cross-validate measurements : Compare Hall effect data with terahertz spectroscopy for carrier mobility and employ temperature-dependent photoluminescence for bandgap accuracy .
- Report metadata : Include detailed experimental conditions (e.g., pressure, humidity) to enable reproducibility .
Q. What experimental designs are effective for studying HoP’s stability in high-power semiconductor applications?
- Methodological Answer :
- In situ stress testing : Expose HoP thin films to cyclic thermal loads (25–300°C) and high current densities (≥10⁴ A/cm²) while monitoring resistivity changes via four-point probe measurements .
- Environmental simulation : Use vacuum chambers with controlled oxygen partial pressures (<1 ppm) to replicate operational conditions in laser diodes or RF devices .
- Failure analysis : Post-stress TEM imaging to identify grain boundary cracking or oxidation-induced defects .
Q. How can HoP’s bandgap be engineered for specific optoelectronic applications, and what are the limitations of current doping strategies?
- Methodological Answer : Bandgap tuning is achieved via:
- Alloying : Incorporating elements like indium (In) or gallium (Ga) into the HoP lattice to form ternary compounds (e.g., HoInP), which reduce the bandgap from ~1.5 eV to near-infrared ranges .
- Doping challenges : Rare-earth dopants (e.g., erbium) may segregate at grain boundaries, forming insulating phases that degrade conductivity. Mitigate via low-temperature molecular beam epitaxy (MBE) to enhance dopant incorporation .
Q. What strategies prevent oxygen contamination during HoP synthesis, and how does oxide formation impact device performance?
- Methodological Answer : Oxygen contamination induces HoPO₄ secondary phases, which increase leakage currents in diodes. Prevention methods include:
- Precursor treatment : Anneal holmium metal under hydrogen flow to remove surface oxides before synthesis .
- Atmosphere control : Use high-vacuum systems (<10⁻⁶ Torr) with titanium getters to scavenge residual oxygen .
- Post-synthesis passivation : Deposit aluminum oxide (Al₂O₃) capping layers via atomic layer deposition (ALD) to protect HoP surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
